Thiotepa

Beschreibung

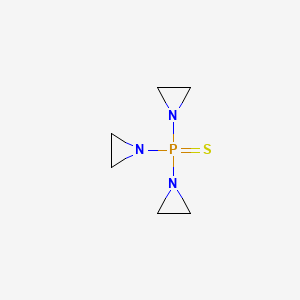

Thiotepa (N,N',N''-triethylenethiophosphoramide) is a polyfunctional alkylating agent with broad-spectrum antineoplastic activity. Its structure includes three aziridine rings and a central thiophosphoramide group, enabling crosslinking of DNA strands and inhibition of replication . This compound is metabolized primarily by hepatic cytochrome P450 enzymes (CYP3A4 and CYP2B6) to its active metabolite tepa, which retains alkylating properties . Both compounds exhibit excellent cerebrospinal fluid (CSF) penetration, with CSF-to-plasma concentration ratios near 1.0, making this compound a key agent for central nervous system (CNS) malignancies .

Clinically, this compound is used in high-dose conditioning regimens prior to hematopoietic stem cell transplantation (HSCT) and for leptomeningeal disease (LMD) due to its ability to overcome the blood-brain barrier . Dose-limiting toxicities include myelosuppression and neurotoxicity at high doses, though its pharmacokinetics show dose-dependent plasma clearance, necessitating careful dose escalation .

Eigenschaften

IUPAC Name |

tris(aziridin-1-yl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCVUCIESVLUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=S)(N2CC2)N3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N3PS | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021339 | |

| Record name | Thiotepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(aziridinyl)phosphine sulfide is an odorless white crystalline solid. (NTP, 1992), White odorless solid; [CAMEO], Solid | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiotepa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes at 282 °F (NTP, 1992), 272 °F (decomposes) | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4), 19 g/100 mL at 77 °F (NTP, 1992), In water, 19 g/100 mL at 25 °C, Freely soluble in alcohol, ether, chloroform; soluble in benzene | |

| Record name | SID57260086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiotepa | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00845 [mmHg] | |

| Record name | Thiotepa | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from pentane or ether, Fine, white, crystalline flakes | |

CAS No. |

52-24-4 | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiotepa [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiotepa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thiotepa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiotepa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiotepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiotepa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOTEPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/905Z5W3GKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiotepa | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiotepa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124.7 °F (NTP, 1992), 51.5 °C | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiotepa | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Historical Context and Evolution of Thiotepa Synthesis

Early Synthetic Routes

The first documented synthesis of this compound, described in US2670347, involved reacting ethyleneimine with trichlorothiophosphoryl in benzene at subzero temperatures. This method suffered from low yields (~50%) due to side reactions and the use of carcinogenic benzene. Purification challenges arose from the formation of triethylamine hydrochloride byproducts, necessitating multiple recrystallizations in petroleum ether.

Limitations of Classical Methods

Key drawbacks included:

Modern Synthesis: Optimized Industrial-Scale Production

Reaction Design and Reagents

The CN108484669B patent outlines a scalable method using:

- Ethyleneimine : Purified via alkaline condensation of 2-bromoethylamine hydrobromide.

- Trihalo sulfur phosphorus (PSX₃) : Trichlorothiophosphoryl (PSCl₃) or tribromothiophosphoryl (PSBr₃).

- Solvent system : Tetrahydrofuran (THF)-cyclohexane (11–12:5 v/v), reducing toxicity versus benzene.

Table 1: Representative Reaction Conditions from Patent Examples

| Example | PSX₃ Used | Solvent Volume (mL) | Temp (°C) | Reaction Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | PSCl₃ | 870 (THF) | 16.5 | 32 | 90.7 | 99.3 |

| 2 | PSCl₃ | 1119 (THF) | 17 | 30 | 88.6 | 98.2 |

| 3 | PSBr₃ | 1198 (THF) | 15 | 45 | 87.9 | 98.7 |

Acid-Binding Agent Optimization

A dual-base system of potassium carbonate (K₂CO₃) and triethylamine (Et₃N) in a 0.01–0.02:3.01–3.02 molar ratio neutralizes HCl/HBr byproducts, preventing aziridine ring protonation and hydrolysis. The agent is added at 49% PSX₃ addition to maintain pH 7–8, critical for minimizing side reactions.

Purification and Crystallization Strategies

Recrystallization Parameters

The residue is dissolved in ethyl acetate (1 g:11 mL) and precipitated with cyclohexane (11:16.5–22 v/v) at −7.5°C to −6.5°C. This step achieves:

Industrial Scalability and Regulatory Compliance

Comparative Analysis of this compound Synthesis Routes

Table 2: Key Metrics Across Methods

| Parameter | US2670347 (1950s) | CN108484669B (Modern) | Improvement Factor |

|---|---|---|---|

| Yield (%) | 50 | 90.7 | 1.81× |

| Purity (%) | 92 | 99.3 | 1.08× |

| Reaction Time (h) | 3 | 0.5 | 6× faster |

| Carcinogenic Solvents | Benzene | THF-Cyclohexane | Eliminated |

Mechanistic Insights into Reaction Optimization

Hydrolysis Pathways and Stability

Density functional theory (DFT) studies reveal that this compound hydrolysis proceeds via two pathways:

- Aziridine protonation : Dominant at pH < 7, leading to ring opening (k = 1.2×10⁻³ s⁻¹).

- Direct nucleophilic attack : Favored in polar aprotic solvents (ΔG‡ = 22.1 kcal/mol).

The modern method’s use of THF (ε = 7.6) suppresses hydrolysis versus water (ε = 80.1), extending reagent half-life.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen. In der Medizin wird es zur Behandlung verschiedener Krebserkrankungen eingesetzt, darunter Brustkrebs, Eierstockkrebs und Blasenkrebs. Es wird auch als Konditionierungstherapie für die Knochenmarktransplantation eingesetzt. In der Chemie wird this compound wegen seiner alkylierenden Eigenschaften und seiner Fähigkeit, DNA-Quervernetzungen zu bilden, untersucht. In der Biologie wird es verwendet, um die Auswirkungen der DNA-Alkylierung und die Mechanismen der DNA-Reparatur zu untersuchen. Darüber hinaus wird this compound in der Industrie zur Herstellung von Injektionslösungen und anderen pharmazeutischen Formulierungen eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Alkylierung der DNA, was zur Bildung von Quervernetzungen zwischen den DNA-Strängen führt. Dies verhindert, dass sich die DNA entwindet und trennt, wodurch die DNA-Replikation und die Zellteilung gehemmt werden. Die primären molekularen Ziele von this compound sind die N7-Positionen der Guaninbasen in der DNA. Der Alkylierungsprozess beinhaltet die Bildung eines hochreaktiven Ethylenimin-Radikals, das Quervernetzungen zwischen DNA-Strängen bildet.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Cancer Treatment

- Bladder Cancer : Thiotepa is administered intravesically for treating superficial bladder cancer and preventing tumor recurrence . Its efficacy in managing residual tumors has been well-documented.

- Ovarian Cancer : It has been utilized in combination with other chemotherapeutic agents for treating ovarian adenocarcinoma, showing promising results in clinical settings .

- Breast Cancer : this compound is indicated for the symptomatic treatment of breast adenocarcinoma, particularly in cases where other treatments have failed .

-

Hematopoietic Stem Cell Transplantation

- This compound is employed as a conditioning agent before allogeneic or autologous hematopoietic progenitor cell transplantation. A multicenter study in Japan demonstrated its safety and efficacy when administered at a dose of 200 mg/m² over two days prior to transplantation . The study reported a 100% survival rate at day 100 post-transplantation among patients treated with this compound .

-

Combination Therapies

- This compound has been studied in combination with other agents such as busulfan and fludarabine to enhance treatment efficacy for various hematological malignancies. A phase 1/2 study indicated that a this compound-based regimen could be safely administered, leading to favorable response rates in patients with relapsed or refractory diseases .

Pharmacological Properties

This compound's mechanism of action involves DNA alkylation, leading to cross-linking and subsequent cellular apoptosis. Its pharmacokinetics allow it to effectively reach target tissues, including the central nervous system, which is particularly beneficial in treating malignancies that may metastasize to this area.

| Property | Description |

|---|---|

| Chemical Class | Alkylating agent |

| Mechanism of Action | DNA alkylation leading to cross-linking |

| Administration Route | Intravesical, intravenous |

| Indications | Bladder cancer, ovarian cancer, breast cancer |

| Common Adverse Effects | Febrile neutropenia, cytotoxicity |

Case Studies

- Study on Bladder Cancer Recurrence : A clinical trial involving patients with superficial bladder cancer showed that this compound significantly reduced recurrence rates when used as an adjuvant therapy post-surgery. Patients receiving this compound intravesically experienced prolonged disease-free survival compared to those receiving standard care alone .

- High-Dose Chemotherapy Protocols : In a cohort study involving patients undergoing autologous stem cell transplantation for malignant lymphoma, this compound was part of a high-dose chemotherapy regimen that led to successful engraftment and low rates of complications . The study emphasized the importance of this compound in achieving favorable outcomes in high-risk populations.

- Long-Term Effects on Fertility : Research indicated that patients treated with this compound might face long-term reproductive health issues due to its mutagenic properties. A longitudinal study monitored fertility outcomes among survivors of childhood cancers treated with this compound and highlighted the need for fertility preservation strategies .

Wirkmechanismus

Thiotepa exerts its effects by alkylating DNA, which leads to the formation of cross-links between DNA strands. This prevents the DNA from uncoiling and separating, thereby inhibiting DNA replication and cell division . The primary molecular targets of this compound are the N7 positions of guanine bases in DNA . The alkylation process involves the formation of a highly reactive ethylenimine radical, which forms cross-linkages between DNA strands .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- This compound’s rapid plasma clearance (8.2–9.0 L/h/m²) is dose-dependent, declining from 28.6 to 11.9 L/m²/h as doses increase from 25 to 75 mg/m² .

- Tepa, its metabolite, has a longer half-life (4.3–5.6 h) and contributes significantly to alkylating activity .

- Unlike carboplatin, this compound is minimally affected by renal impairment, though tepa accumulation can occur in moderate renal insufficiency .

Efficacy in Clinical Settings

CNS Malignancies

- This compound achieves CSF concentrations equivalent to plasma, enabling robust activity in LMD and CNS tumors. In contrast, methotrexate (a standard for LMD) requires intrathecal administration, while this compound’s systemic efficacy reduces procedural risks .

- Phase II studies report response rates of 40–50% in LMD when used as salvage therapy after methotrexate failure .

HSCT Conditioning

- This compound-based regimens (e.g., TBF: this compound, busulfan, fludarabine) show comparable efficacy to BEAM (carmustine-based) regimens but with reduced pulmonary toxicity .

- In pediatric HSCT, this compound + melphalan produced a 25-day tumor growth delay in EMT6 models, similar to cyclophosphamide combinations but with better CNS targeting .

Toxicity Profiles

Notable Differences:

- This compound’s neurotoxicity is unique among alkylators, linked to high CSF exposure and metabolic byproducts .

- Cyclophosphamide’s urotoxicity (via acrolein) is absent in this compound .

Combination Therapy Synergy

- This compound + Cyclophosphamide : Preclinical studies in MCF-7 cells show supra-additive cytotoxicity due to enhanced DNA crosslinking and thiol depletion .

- This compound + Ethacrynic Acid : Glutathione transferase inhibition by ethacrynic acid increases this compound exposure (AUC doubled) but exacerbates myelosuppression .

Biologische Aktivität

Thiotepa, an ethylenimine alkylating agent, is primarily used in oncology for its antineoplastic properties. This compound exhibits a range of biological activities, including mutagenicity, cytotoxicity, and potential therapeutic benefits in various cancers. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound exerts its pharmacological effects primarily through the formation of DNA adducts, leading to cross-linking and subsequent inhibition of DNA replication. This mechanism is crucial for its antitumor activity, particularly against rapidly dividing cancer cells. The compound's ability to penetrate the central nervous system (CNS) enhances its efficacy in treating CNS malignancies.

Mutagenicity and Cytotoxicity

This compound has been shown to induce various genetic mutations and chromosomal aberrations across different model organisms:

- In vitro Studies : this compound demonstrated mutagenic effects in Salmonella typhimurium strains TA1535 and TA100, with conflicting results in other strains . It has been reported to induce forward mutations in Aspergillus nidulans and chromosomal aberrations in plant cells .

- In vivo Studies : In animal models, this compound induced sister chromatid exchanges and micronuclei formation in bone marrow cells of mice and rats . Additionally, it caused teratogenic effects when administered during gestation .

Clinical Efficacy

This compound's clinical applications have been extensively studied, particularly in hematologic malignancies:

- Hematopoietic Stem Cell Transplantation (HSCT) : A multicenter study indicated that this compound-based conditioning regimens resulted in higher survival rates compared to traditional regimens such as BEAM (carmustine, etoposide, cytarabine, and melphalan) for patients with primary central nervous system lymphoma (PCNSL) . The study reported a 100% survival rate at 100 days post-transplantation among evaluable patients .

- Combination Therapies : In a phase 1/2 study combining this compound with ifosfamide and rituximab (TIER), the regimen was well-tolerated with an overall response rate of 52% among patients with relapsed or refractory PCNSL . The median progression-free survival was noted at 3 months .

Case Studies

Several case studies highlight the effectiveness of this compound in specific patient populations:

- Intracerebrospinal Fluid Administration : A retrospective review involving patients with leptomeningeal metastasis treated with intra-CSF this compound showed a cytological response rate of 47%, indicating its potential as a salvage treatment after methotrexate failure .

- Pediatric Applications : this compound has been successfully used as part of high-dose chemotherapy prior to autologous HSCT for pediatric solid tumors, demonstrating a favorable safety profile and engraftment rates .

Toxicity Profile

While this compound is effective, it is associated with significant toxicity:

- Hematological Toxicity : Common adverse effects include neutropenia (56%) and thrombocytopenia (39%) among treated patients . The incidence of grade 4 hematological toxicity was higher compared to other regimens but did not result in unexpected safety events .

- Long-term Effects : Ongoing research is necessary to evaluate long-term outcomes and potential late toxicities associated with this compound treatment.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Key Findings |

|---|---|

| Mutagenicity | Induces mutations in multiple test organisms |

| Cytotoxicity | Effective against various cancer cell lines |

| Clinical Trials | Higher survival rates in HSCT settings |

| Case Studies | Positive responses in leptomeningeal metastasis |

| Toxicity Profile | Significant hematological toxicity observed |

Q & A

Q. What is the mechanism of action of thiotepa in cancer treatment, and how does it influence experimental design?

this compound is a polyfunctional alkylating agent that forms DNA interstrand crosslinks, disrupting replication and transcription. Its mechanism involves the release of aziridine intermediates, which alkylate nucleophilic sites (e.g., guanine N-7). This DNA damage triggers apoptosis in rapidly dividing cells, making it effective in malignancies like breast cancer, lymphomas, and conditioning regimens for hematopoietic stem cell transplantation (HSCT).

- Methodological Insight : In vitro studies (e.g., DMBA-induced rat mammary tumors) use [³H]thymidine ([³H]dT) uptake assays to quantify DNA synthesis inhibition, correlating cytotoxicity with dose-dependent ultrastructural changes (e.g., mitochondrial degeneration, reduced microvilli) . For in vivo models, survival assays (Kaplan-Meier analysis) and pharmacokinetic (PK) parameters (e.g., clearance, half-life) are critical for validating efficacy .

Q. How is this compound integrated into conditioning regimens for HSCT, and what endpoints are prioritized in clinical trials?

this compound is combined with agents like busulfan or cyclophosphamide in HSCT conditioning due to its cerebrospinal fluid (CSF) penetration and myelosuppressive activity. Key endpoints include engraftment success, Day-100 survival, and event-free survival (EFS).

- Methodological Insight : Phase I/II trials often omit formal sample size calculations but prioritize PK analysis populations (patients with available blood concentration data). Safety endpoints (e.g., grade 3/4 hepatic toxicity) are stratified by target disease . Cohort studies (e.g., PCNSL trials) compare regimens like TBC (this compound/busulfan/cyclophosphamide) vs. BEAM, emphasizing multivariate regression to control for variables like prior irradiation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across tumor types or dosing regimens?

Contradictions arise from tumor burden, resistance mechanisms, and PK variability. For example, Dunkel et al. () reported 34% EFS in recurrent medulloblastoma with this compound/carboplatin/etoposide but noted toxicity (57% grade 3/4 hepatic toxicity). Conversely, PCNSL studies showed improved survival with TBC regimens .

Q. What strategies optimize this compound dosing to account for pharmacokinetic variability in high-dose settings?

this compound exhibits wide interpatient PK variability (e.g., clearance ranges from 14.6–27.9 L/h/m² in adults). Therapeutic drug monitoring (TDM) using area under the curve (AUC) for this compound and its metabolite tepa reduces toxicity (e.g., mucositis, myelosuppression).

- Methodological Insight : Population PK models (NONMEM) quantify variability sources:

- Interpatient : ±20%

- Course-to-course : ±20%

- Day-to-day : ±15%

Sampling on Days 1 and 3/4 enables dose adjustments via Bayesian forecasting, reducing AUC variability by 20% . Pediatric studies further normalize volume of distribution (Vz) by body surface area (BSA) due to higher specific surface area .

Q. How do CYP polymorphisms and drug interactions influence this compound metabolism and clinical outcomes?

this compound is metabolized by CYP2B6 and CYP3A4 to its active metabolite, tepa. Polymorphisms in these enzymes (e.g., CYP2B6*6) reduce clearance, increasing systemic exposure. Concurrent use with cyclophosphamide alters metabolite kinetics: this compound administered 1.5 hours before cyclophosphamide reduces 4-hydroxycyclophosphamide levels, potentially diminishing efficacy .

- Methodological Insight : In vitro hepatic microsome assays identify metabolic pathways, while clinical studies use genotyping (e.g., CYP2B6, GST polymorphisms) to stratify patients. Preclinical models (e.g., DMBA rat tumors) correlate ultrastructural changes (e.g., membranous whorls) with resistance .

Q. What in vitro models best predict this compound’s cytotoxicity and resistance mechanisms?

Primary cultures of DMBA-induced mammary tumors demonstrate dose-dependent cytotoxicity (10⁻² M eliminates [³H]dT uptake) and resistance via surviving subpopulations with intact nuclear morphology but reduced microvilli . 3D spheroid models or co-cultures with stromal cells better replicate tumor microenvironments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.